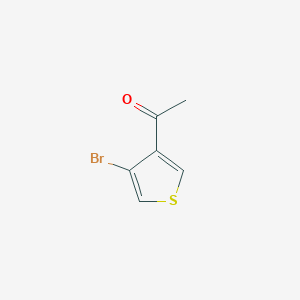

1-(4-Bromothiophen-3-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

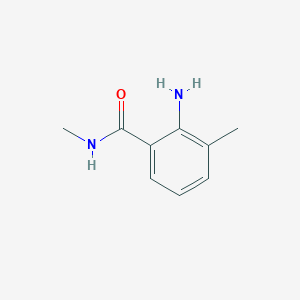

Übersicht

Beschreibung

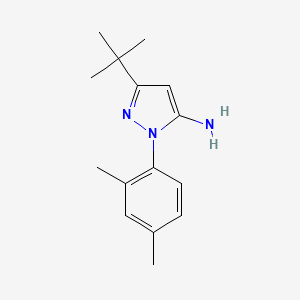

1-(4-Bromothiophen-3-yl)ethanone is a research chemical . It is used in the preparation of phenyl(thienylpyrazolyl)amines for inhibiting protein kinase and acifran analogs as agonists of niacin receptors, GPR109a and GPR109b for the treatment of atherosclerosis .

Synthesis Analysis

A variety of imine derivatives have been synthesized via Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids in moderate to good yields (58–72%) . A wide range of electron-donating and withdrawing functional groups were well tolerated in reaction conditions .Molecular Structure Analysis

The molecular formula of 1-(4-Bromothiophen-3-yl)ethanone is C6H5BrOS . The InChI code is 1S/C6H5BrOS/c1-4(8)5-2-9-3-6(5)7/h2-3H,1H3 .Chemical Reactions Analysis

The Suzuki cross-coupling of N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine with various arylboronic acids has been investigated . This reaction is tolerant of a wide range of electron-donating and withdrawing functional groups .Physical And Chemical Properties Analysis

The molecular weight of 1-(4-Bromothiophen-3-yl)ethanone is 205.07 . The physical form is a powder .Wissenschaftliche Forschungsanwendungen

Synthesis of Schiff Bases

1-(4-Bromothiophen-3-yl)ethanone: is utilized in the synthesis of Schiff bases, which are compounds featuring a characteristic azomethine group (>C=N-). These bases are known for their ease of synthesis and structural variety, making them excellent ligands for metal ions due to their free electron pairs . They are significant in inorganic chemistry for complexation and coordination research.

Pharmaceutical Applications

In the pharmaceutical industry, 1-(4-Bromothiophen-3-yl)ethanone serves as a precursor for the development of various drugs. Its derivatives are explored for their pharmacological properties, including potential antitumor activities .

Materials Science

This compound is valuable in materials science, particularly in the development of new materials with specific electronic properties. It can be used to create heterocyclic compounds that form part of the structure of advanced materials .

Biochemistry Research

In biochemistry, 1-(4-Bromothiophen-3-yl)ethanone is involved in the study of biochemical pathways. It can be used to synthesize compounds that mimic the structure or function of naturally occurring biochemicals .

Environmental Science

Researchers use 1-(4-Bromothiophen-3-yl)ethanone to study its impact on the environment and to develop methods for its safe handling and disposal. Its properties and interactions with other chemicals are important for understanding its environmental footprint .

Industrial Chemistry

Industrially, 1-(4-Bromothiophen-3-yl)ethanone is a building block in the synthesis of various chemicals. It is used in the production of dyes, agrochemicals, and other industrial chemicals due to its reactive bromine atom, which facilitates further chemical transformations .

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

1-(4-bromothiophen-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrOS/c1-4(8)5-2-9-3-6(5)7/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWDRRISTDUJCKF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC=C1Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20574218 |

Source

|

| Record name | 1-(4-Bromothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromothiophen-3-yl)ethanone | |

CAS RN |

35717-24-9 |

Source

|

| Record name | 1-(4-Bromothiophen-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20574218 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2,2'-Bipyridine]-5,5'-dicarbaldehyde](/img/structure/B1283768.png)

amine](/img/structure/B1283825.png)